molecular formula C11H15NO B7673279 N-ethyl-3,5-dimethylbenzamide

N-ethyl-3,5-dimethylbenzamide

Cat. No.: B7673279
M. Wt: 177.24 g/mol
InChI Key: JAFYQOSMKVIDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Reactions and Structural Analysis :

    • Braña et al. (1990) studied the reaction of N-ethyl-3,5-dimethylbenzamide with different isocyanates, leading to various compounds, and confirmed structures through X-ray diffraction analysis (Braña, Castellano, Donoso, Rodríguez, Yunta, & Walker, 1990).
  • Synthetic Utility in Organic Chemistry :

    • Hanessian and Moralioglu (1972) demonstrated the utility of N,N-dimethylbenzamide in reactions with vicinal cis-diols, using them as temporary protecting groups and for selective benzoylation and acetylation of compounds (Hanessian & Moralioglu, 1972).
  • Potential in Pharmaceutical Applications :

    • Yung, Lo, and Vohra (1972) synthesized compounds like 4-amino-N-(2-piperidinoethyl)-2,6-dimethylbenzamide, exploring their potential as antiarrhythmic agents, also demonstrating local anesthetic activity in rabbits (Yung, Lo, & Vohra, 1972).
  • Metabolic Studies :

  • Pharmacokinetics and Drug Metabolism :

  • Chemical Oxidation Studies :

  • Kinetic Studies in Organic Chemistry :

    • White and McGillivray (1979) measured reaction rates of NN-dimethylbenzamide–POCl3 complex with other compounds, contributing to understanding the kinetics of such reactions (White & McGillivray, 1979).

Properties

IUPAC Name

N-ethyl-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-4-12-11(13)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFYQOSMKVIDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.